3-(5-Chloro-o-tolyl)-5-(m-methoxyphenyl)-s-triazole
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Overview
Description
3-(5-Chloro-o-tolyl)-5-(m-methoxyphenyl)-s-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. These compounds are known for their diverse applications in pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-o-tolyl)-5-(m-methoxyphenyl)-s-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-chloro-o-tolyl hydrazine with m-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-o-tolyl)-5-(m-methoxyphenyl)-s-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
3-(5-Chloro-o-tolyl)-5-(m-methoxyphenyl)-s-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-o-tolyl)-5-(m-methoxyphenyl)-s-triazole involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-o-tolyl)-5-phenyl-s-triazole
- 3-(5-Chloro-o-tolyl)-5-(p-methoxyphenyl)-s-triazole
- 3-(5-Chloro-o-tolyl)-5-(m-methylphenyl)-s-triazole
Uniqueness
3-(5-Chloro-o-tolyl)-5-(m-methoxyphenyl)-s-triazole is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific targets or alter its pharmacokinetic properties.
Properties
CAS No. |
85303-96-4 |
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Molecular Formula |
C16H14ClN3O |
Molecular Weight |
299.75 g/mol |
IUPAC Name |
5-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H14ClN3O/c1-10-6-7-12(17)9-14(10)16-18-15(19-20-16)11-4-3-5-13(8-11)21-2/h3-9H,1-2H3,(H,18,19,20) |
InChI Key |
NLHQVGDLVPMMNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=NC(=NN2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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